3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
3-Oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with phenyl, propyl, and carboxylic acid groups. Its synthesis typically involves the hydrolysis of the corresponding ethyl ester precursor, ethyl 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6c), which is prepared via condensation of intermediate 3 with n-propylamine under reflux conditions in ethanol . The ester derivative (6c) exhibits a melting point of 212–214°C, a yield of 89%, and a molecular formula of C₁₈H₁₉N₃O₃ .
Properties
IUPAC Name |
3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-8-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAIQZFHMHMAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133974 | |
| Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-47-6 | |
| Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the fusion with a pyridine ring. The general steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Fusion with Pyridine Ring: The pyrazole intermediate is then reacted with a suitable pyridine derivative, often using a cyclization reaction facilitated by a strong acid or base.
Functional Group Modifications: Introduction of the phenyl and propyl groups can be done through Friedel-Crafts alkylation or acylation reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
Substituent Bulk and Yield : Bulky substituents like the adamantylmethyl group in 6j reduce synthetic yields (39%) due to steric hindrance, while smaller alkyl chains (e.g., propyl in 6c ) achieve higher yields (89%) .
Melting Points: Aromatic and polar substituents (e.g., amino in 9a) increase melting points (>230°C) compared to alkyl-substituted derivatives (212–214°C for 6c) . The adamantyl group in 6j further elevates the melting point to 295–296°C, likely due to enhanced crystal packing .
Spectral Signatures: Carboxylic Acid vs. Ester: The target compound’s IR spectrum would show a carboxylic acid C=O stretch near 1700 cm⁻¹, distinct from the ester C=O at 1730 cm⁻¹ in 6c . Amino Derivatives: Compound 9a exhibits an N-H stretch at 3310 cm⁻¹, absent in non-amino analogs .
Functional Group Modifications
Biological Activity
3-Oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's IUPAC name is 3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxylic acid, with a molecular formula of C22H26N4O3 and a molecular weight of 422.485 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.
Research indicates that this compound acts as a multi-target directed ligand (MTDL) . It primarily interacts with several key targets:
- β-secretase (BACE) : Inhibits the formation of amyloid beta (Aβ), a hallmark of Alzheimer’s disease (AD).
- Glycogen Synthase Kinase 3β (GSK3β) : Modulates pathways involved in neurodegeneration.
- Acetylcholinesterase : Enhances cholinergic neurotransmission by inhibiting this enzyme.
The compound's action leads to significant biochemical changes in cellular models related to AD, particularly through the downregulation of the Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells.
Neuroprotective Effects
Preclinical studies have demonstrated that this compound exhibits neuroprotective effects by:
- Reducing Aβ formation : The compound downregulates APP and BACE levels.
- Influencing neurogenesis : Enhances neurogenesis in AD-like models.
- Modulating oxidative stress and inflammation : Exhibits antioxidant properties that mitigate oxidative damage in neuronal cells.
In Vitro Studies
In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, demonstrating potential anticancer properties. Notably:
- IC50 values for cellular proliferation inhibition were reported in HeLa and HCT116 cell lines, indicating its efficacy as an antiproliferative agent .
Data Table: Biological Activities and IC50 Values
Case Studies
- Alzheimer's Disease Models : In studies involving transgenic mice models of AD, treatment with the compound resulted in decreased levels of Aβ plaques and improved cognitive function markers.
- Cancer Cell Lines : A series of experiments demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer types, suggesting broad-spectrum anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with β-keto esters. Key intermediates (e.g., ethyl carboxylate derivatives) are characterized using -NMR, -NMR, and IR spectroscopy. For example, coupling reactions involving amines or chlorophenyl groups (as seen in analogous pyrazolo-pyrimidine syntheses) should be monitored for regioselectivity . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodology : Use slow evaporation techniques with polar aprotic solvents (e.g., DMF or DMSO) to grow single crystals. Triclinic or monoclinic crystal systems are common for similar pyrazolo-pyridine derivatives. For refinement, employ SHELXL with absorption corrections (SADABS) and validate using R-factors () and goodness-of-fit () .
Q. What spectroscopic techniques are critical for confirming the tautomeric form of the pyrazolo-pyridine core?
- Methodology : -NMR is essential to identify proton environments (e.g., NH or OH groups). IR spectroscopy (1600–1700 cm) detects carbonyl stretching. Compare experimental data with DFT-calculated spectra for tautomer verification .
Advanced Research Questions
Q. How should researchers address discrepancies between spectroscopic data and crystallographic results in structural assignments?
- Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and -NMR (if accessible). For example, crystallography may reveal unexpected hydrogen bonding or disorder (e.g., propyl chain rotamers), necessitating re-evaluation of NMR peak assignments. Statistical tools like Hirshfeld surface analysis can resolve packing effects .
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict interactions with biological targets, such as enzymes involved in mitotic regulation, based on structural analogs with anti-mitotic activity .
Q. How can researchers design assays to evaluate the bioactivity of this compound against kinase targets?
- Methodology : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or Aurora A). IC values should be determined via dose-response curves (0.1–100 µM). Validate selectivity using a kinase panel and compare with reference inhibitors (e.g., staurosporine). Structural analogs in the pyrazolo-pyridine family have shown sub-micromolar activity .
Q. What strategies mitigate challenges in refining disordered solvent molecules in the crystal lattice?
- Methodology : Apply SQUEEZE (PLATON) to model diffuse electron density from disordered solvents. Use the ISOR and DELU restraints in SHELXL to stabilize thermal parameters. For severe disorder, consider omitting solvent molecules and reporting residual density in the CIF file .
Data Contradiction Analysis
Q. When crystallographic data suggests planar geometry, but DFT predicts non-planar conformations, how should this be resolved?
- Methodology : Investigate crystal packing forces (e.g., π-π stacking) that may enforce planarity. Compare gas-phase (DFT) and solid-state (X-ray) geometries. Conduct variable-temperature NMR to detect conformational flexibility in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
